molecular formula C10H14N2O2 B2796764 5-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid CAS No. 856437-81-5

5-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Cat. No. B2796764
CAS RN: 856437-81-5
M. Wt: 194.234
InChI Key: PPQQUGJFBVPEOE-UHFFFAOYSA-N
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Description

5-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid is a derivative of indazole, which is a heterocyclic aromatic organic compound . Indazole has been found to have various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . It is used as a reactant in the preparation of 1,4-disubstituted piperidine derivatives and their use as 11-βHSD1 inhibitors .


Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydro-1H-indazoles involves two steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give compounds . The mechanism of this second step was different from the expected one. Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .


Molecular Structure Analysis

The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters . From the HMBC correlations, the indazole structure was confirmed as 1H-indazole .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4,5,6,7-tetrahydro-1H-indazoles include condensation, dehydration, cyclization, and amido-imidol tautomerism .

Scientific Research Applications

Synthesis and Derivative Studies

  • N1-substituted 1H-indazole-3-ethyl carboxylates Synthesis : A study described the synthesis of 65 new derivatives of ethyl-1H-indazole-3-carboxylate, with various aliphatic or aromatic acyl radicals. These derivatives were tested for antiarthritic effects and acute toxicity in rats. Ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate showed promising antiarthritic effects at low toxic doses (Bistocchi et al., 1981).

Chemical Properties and Isomer Studies

  • Tetrahydro-3-oxo-2H-indazolecarboxylic Acids Isomers : Research on isomeric 4,5,6,7-tetrahydro-3-oxo-2H-indazolecarboxylic acids synthesized from diethyl oxocyclohexanedicarboxylates showed their ability to dimerize in neutral iodine solution, forming bis-ethoxycarbonyl derivatives (Škarić et al., 1969).

Antiinflammatory Actions

  • Antiinflammatory Activity of Derivatives : A novel series of 1-aryl and 2-aryl tetrahydro-1H-indazole-5-carboxylic acids showed significant antiinflammatory activity, particularly 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid with a notable ED50 value of 3.5 mg/kg (Nagakura et al., 1979).

Antimicrobial Activity

  • Novel Indazole Bearing Oxadiazole Derivatives : A study on the synthesis of novel indazole bearing oxadiazole derivatives highlighted their antimicrobial activity. These derivatives were synthesized through the reaction of hydrazide of 2H-indazole with various acids (Ghelani et al., 2017).

Synthesis Techniques

  • Efficient Synthesis of Triazole Derivatives : Research on the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates highlighted the importance of these compounds as building blocks in organic synthesis. The study provided insights into an efficient approach for obtaining these compounds (Khomenko et al., 2016).

Safety and Hazards

The safety and hazards of 5-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid are not explicitly mentioned in the search results. It’s always recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and hazard information .

Future Directions

Given the wide variety of biological properties of indazole and its derivatives, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions . This suggests that 5-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid could also have potential applications in medicinal chemistry.

properties

IUPAC Name

5-ethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-6-3-4-8-7(5-6)9(10(13)14)12-11-8/h6H,2-5H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQQUGJFBVPEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)C(=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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